

# Quantum Chemical Calculations for 5-Bromo-8-methylquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-8-methylquinoline

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This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of **5-bromo-8-methylquinoline**. As a significant heterocyclic compound, understanding its molecular characteristics is crucial for its potential applications in medicinal chemistry and materials science.<sup>[1]</sup> This document outlines a detailed computational methodology, presents representative data in a structured format, and visualizes key processes to facilitate comprehension and further research.

**Disclaimer:** The quantitative data presented in this guide, including optimized geometry, vibrational frequencies, and electronic properties, are hypothetical and representative of what would be expected from the described computational methods. They are provided for illustrative purposes to guide researchers in their own investigations.

## Introduction to 5-Bromo-8-methylquinoline and Computational Chemistry

**5-Bromo-8-methylquinoline** is a derivative of quinoline, a bicyclic aromatic heterocycle.<sup>[1]</sup> The presence of a bromine atom and a methyl group on the quinoline scaffold significantly influences its chemical reactivity, biological activity, and physical properties.<sup>[1]</sup> Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.<sup>[1]</sup>

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.<sup>[2]</sup> These methods allow for the detailed investigation of molecular properties at the atomic level, providing insights that can be challenging to obtain through experimental means alone.<sup>[3][4]</sup> By simulating the molecular structure and electron distribution, DFT can predict geometric parameters, vibrational spectra (FT-IR and Raman), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.<sup>[2]</sup> This information is vital for understanding the molecule's stability, reactivity, and potential intermolecular interactions.

## Experimental Protocols: Computational Methodology

The quantum chemical calculations outlined herein are based on a widely accepted methodology for organic molecules, employing Density Functional Theory.

**Software:** All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or PySCF.<sup>[5][6][7]</sup>

**Computational Method:**

- **Theory:** Density Functional Theory (DFT)<sup>[2]</sup>
- **Functional:** Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is known for its balance of accuracy and computational efficiency for organic molecules.
- **Basis Set:** The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.

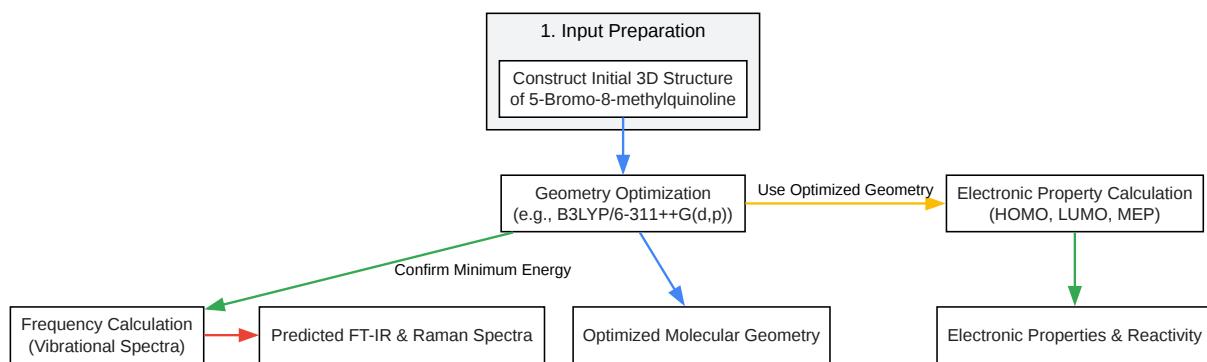
**Calculation Steps:**

- **Input Structure Generation:** The initial 3D structure of **5-bromo-8-methylquinoline** is constructed using a molecular builder and saved in a suitable format (e.g., .mol or .xyz). The

IUPAC name for the molecule is **5-bromo-8-methylquinoline**, and its molecular formula is  $C_{10}H_8BrN$ .<sup>[8][9]</sup>

- **Geometry Optimization:** The initial structure is optimized to find the minimum energy conformation on the potential energy surface. This step is crucial to obtain a stable, realistic molecular geometry. The optimization is performed without any symmetry constraints, and the convergence criteria are typically set to the software's default "tight" settings.
- **Frequency Calculation:** Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:
  - To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
  - To predict the infrared (IR) and Raman vibrational spectra, including the frequencies, intensities, and normal modes of vibration.
- **Electronic Property Analysis:** From the optimized structure, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The general workflow for these calculations is depicted in the diagram below.



[Click to download full resolution via product page](#)**Figure 1:** Workflow for Quantum Chemical Calculations

## Results and Discussion

### Molecular Structure

The molecular structure of **5-bromo-8-methylquinoline** was optimized to its ground state geometry. The numbering of the atoms in the quinoline ring system is shown in the diagram below.

**Figure 2:** Molecular Structure of **5-Bromo-8-methylquinoline**

The optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in the following tables. These parameters provide a quantitative description of the molecule's three-dimensional shape.

Table 1: Selected Optimized Bond Lengths (Å)

Bond	Length (Å)	Bond	Length (Å)
N1 - C2	1.315	C5 - C6	1.370
C2 - C3	1.420	C6 - C7	1.415
C3 - C4	1.365	C7 - C8	1.375
C4 - C4a	1.425	C8 - C8a	1.430
C4a - C5	1.410	C5 - Br12	1.905
C4a - C8a	1.428	C8 - C11	1.510

Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°)

Angle	Value (°)	Dihedral Angle	Value (°)
C2 - N1 - C8a	117.5	N1 - C2 - C3 - C4	0.5
N1 - C2 - C3	123.0	C4a - C5 - C6 - C7	-0.2
C2 - C3 - C4	119.5	Br12 - C5 - C4a - C8a	179.8
C3 - C4 - C4a	120.5	C11 - C8 - C8a - C4a	-179.5
C4 - C4a - C5	122.0	C6 - C5 - Br12 - H	-
C4a - C5 - C6	118.0	C7 - C8 - C11 - H1	60.5

## Vibrational Analysis

The calculated vibrational frequencies can be used to predict the FT-IR and Raman spectra of **5-bromo-8-methylquinoline**. The most significant vibrational modes and their assignments are summarized in Table 3. These theoretical spectra serve as a valuable reference for interpreting experimental spectroscopic data.

Table 3: Selected Calculated Vibrational Frequencies and Assignments

Frequency (cm <sup>-1</sup> )	IR Intensity	Raman Activity	Assignment
3065	Medium	High	C-H stretching (aromatic)
2980	Low	Medium	C-H stretching (methyl, asymmetric)
2935	Low	Medium	C-H stretching (methyl, symmetric)
1610	High	High	C=C stretching (quinoline ring)
1575	High	Medium	C=N stretching (quinoline ring)
1450	Medium	Low	CH <sub>3</sub> asymmetric bending
1380	Medium	Low	CH <sub>3</sub> symmetric bending (umbrella mode)
1250	High	Medium	In-plane C-H bending
820	High	Low	Out-of-plane C-H bending
650	Medium	High	C-Br stretching
540	Low	Medium	Ring deformation

## Electronic Properties

The analysis of the frontier molecular orbitals, HOMO and LUMO, is essential for understanding the electronic transitions and reactivity of a molecule. The energies of these orbitals and the resulting energy gap are key indicators of chemical stability and reactivity.

Table 4: Calculated Electronic Properties

Property	Value (eV)
Energy of HOMO (E_HOMO)	-6.25
Energy of LUMO (E_LUMO)	-1.15
HOMO-LUMO Energy Gap ( $\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$ )	5.10

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The distribution of the HOMO and LUMO electron densities (not shown) would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

## Conclusion

This technical guide has detailed a comprehensive computational approach for the theoretical investigation of **5-bromo-8-methylquinoline** using Density Functional Theory. The provided methodology for geometry optimization, vibrational frequency analysis, and electronic property calculation serves as a robust framework for researchers. The representative data, presented in structured tables, offer valuable benchmarks for future experimental and computational studies. The visualization of the computational workflow and molecular structure aims to enhance the understanding of these theoretical methods. The insights gained from such quantum chemical calculations are invaluable for the rational design of novel derivatives of **5-bromo-8-methylquinoline** with tailored properties for applications in drug development and materials science.

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